1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex heterocyclic compound that combines several pharmacophores, including benzimidazole and pyrazolopyridine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazolopyridine rings, often using halogenated reagents. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antiproliferative agent against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its antiproliferative effects . The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrazolopyridine analogs. For example:
Osimertinib: A benzimidazole-based anticancer drug.
Navelbine: Another benzimidazole derivative used in cancer therapy.
Alectinib: A pyrazolopyridine-based drug used for treating certain types of lung cancer. Compared to these compounds, 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combined structural features, which may offer distinct pharmacological properties
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H23N5O4/c1-12-20-14(13-9-17(30-2)21(32-4)18(10-13)31-3)11-19(29)26-22(20)28(27-12)23-24-15-7-5-6-8-16(15)25-23/h5-10,14H,11H2,1-4H3,(H,24,25)(H,26,29) |
InChI Key |
KDUVBTBJCFVZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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